molecular formula C32H20Cl2N4O2 B5235429 N,N'-bis(2-chlorophenyl)-3,3'-biquinoline-4,4'-dicarboxamide

N,N'-bis(2-chlorophenyl)-3,3'-biquinoline-4,4'-dicarboxamide

Cat. No. B5235429
M. Wt: 563.4 g/mol
InChI Key: VZBFIUZKQRWRGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(2-chlorophenyl)-3,3'-biquinoline-4,4'-dicarboxamide, commonly known as BBD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBD is a bidentate ligand that can form complexes with various metal ions, making it useful in catalysis and other chemical reactions.

Mechanism of Action

The mechanism of action of BBD as an anticancer agent involves its ability to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. By inhibiting the activity of this enzyme, BBD can prevent cancer cells from proliferating and induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects
BBD has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of the cell cycle. In addition, BBD has been shown to have antioxidant properties, which may contribute to its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BBD in lab experiments is its ability to form stable complexes with various metal ions, making it useful in catalysis and other chemical reactions. However, one limitation of using BBD is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research involving BBD. One area of interest is the development of new synthetic methods for BBD and its derivatives, which could lead to the discovery of new materials with unique properties. Another area of interest is the investigation of the potential use of BBD as an anticancer agent in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action of BBD and its potential applications in other fields, such as catalysis and material science.

Synthesis Methods

BBD can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoic acid with 8-hydroxyquinoline, followed by the reaction of the resulting product with 2-chlorobenzoyl chloride. The final product is obtained through recrystallization and purification steps.

Scientific Research Applications

BBD has been extensively studied for its potential applications in various fields, including catalysis, material science, and medicinal chemistry. BBD can form stable complexes with various metal ions, making it useful as a ligand in catalytic reactions. It has also been used as a building block for the synthesis of new materials, such as metal-organic frameworks. In medicinal chemistry, BBD has shown promising results as an anticancer agent, with potential applications in the treatment of various types of cancer.

properties

IUPAC Name

N-(2-chlorophenyl)-3-[4-[(2-chlorophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20Cl2N4O2/c33-23-11-3-7-15-27(23)37-31(39)29-19-9-1-5-13-25(19)35-17-21(29)22-18-36-26-14-6-2-10-20(26)30(22)32(40)38-28-16-8-4-12-24(28)34/h1-18H,(H,37,39)(H,38,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBFIUZKQRWRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C3=C(C4=CC=CC=C4N=C3)C(=O)NC5=CC=CC=C5Cl)C(=O)NC6=CC=CC=C6Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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